

# Synthesis Pathway for 4-Bromo-2-tert-butylphenol: A Technical Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-tert-butylphenol*

Cat. No.: B178157

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This technical guide provides a comprehensive overview of the primary synthesis pathway for **4-Bromo-2-tert-butylphenol**, a valuable intermediate in the development of various organic compounds. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

## Introduction

**4-Bromo-2-tert-butylphenol** (CAS No: 10323-39-4) is an aromatic organic compound featuring a phenol ring substituted with a bromine atom at the para-position and a bulky tert-butyl group at an ortho-position relative to the hydroxyl group.<sup>[1]</sup> This substitution pattern makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where precise molecular architecture is critical. The tert-butyl group provides steric hindrance, influencing the reactivity of the hydroxyl group and the aromatic ring, while the bromine atom serves as a key functional handle for further transformations, such as cross-coupling reactions.

The most direct and widely utilized method for the synthesis of **4-Bromo-2-tert-butylphenol** is the electrophilic aromatic substitution of 2-tert-butylphenol.

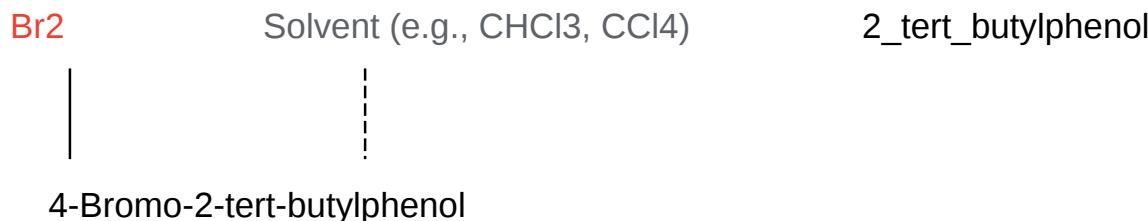
## Core Synthesis Pathway: Electrophilic Bromination

The primary route to **4-Bromo-2-tert-butylphenol** is the direct bromination of 2-tert-butylphenol. In this electrophilic aromatic substitution reaction, the phenol ring is activated by the strongly electron-donating hydroxyl (-OH) group and the moderately activating ortho-tert-butyl group. Both groups are ortho, para-directors.

The regioselectivity of the reaction is governed by both electronic and steric effects:

- **Electronic Effects:** The hydroxyl and tert-butyl groups activate the positions ortho and para to themselves, making them susceptible to electrophilic attack. The para-position (C4) is strongly activated by the hydroxyl group.
- **Steric Effects:** The large tert-butyl group at the C2 position sterically hinders the adjacent C6 (ortho) position, making the para-position (C4) the most favorable site for the incoming electrophile (bromine).

Consequently, the bromination of 2-tert-butylphenol proceeds with high regioselectivity to yield **4-Bromo-2-tert-butylphenol** as the major product.



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Caption: Synthesis of **4-Bromo-2-tert-butylphenol** via electrophilic bromination.

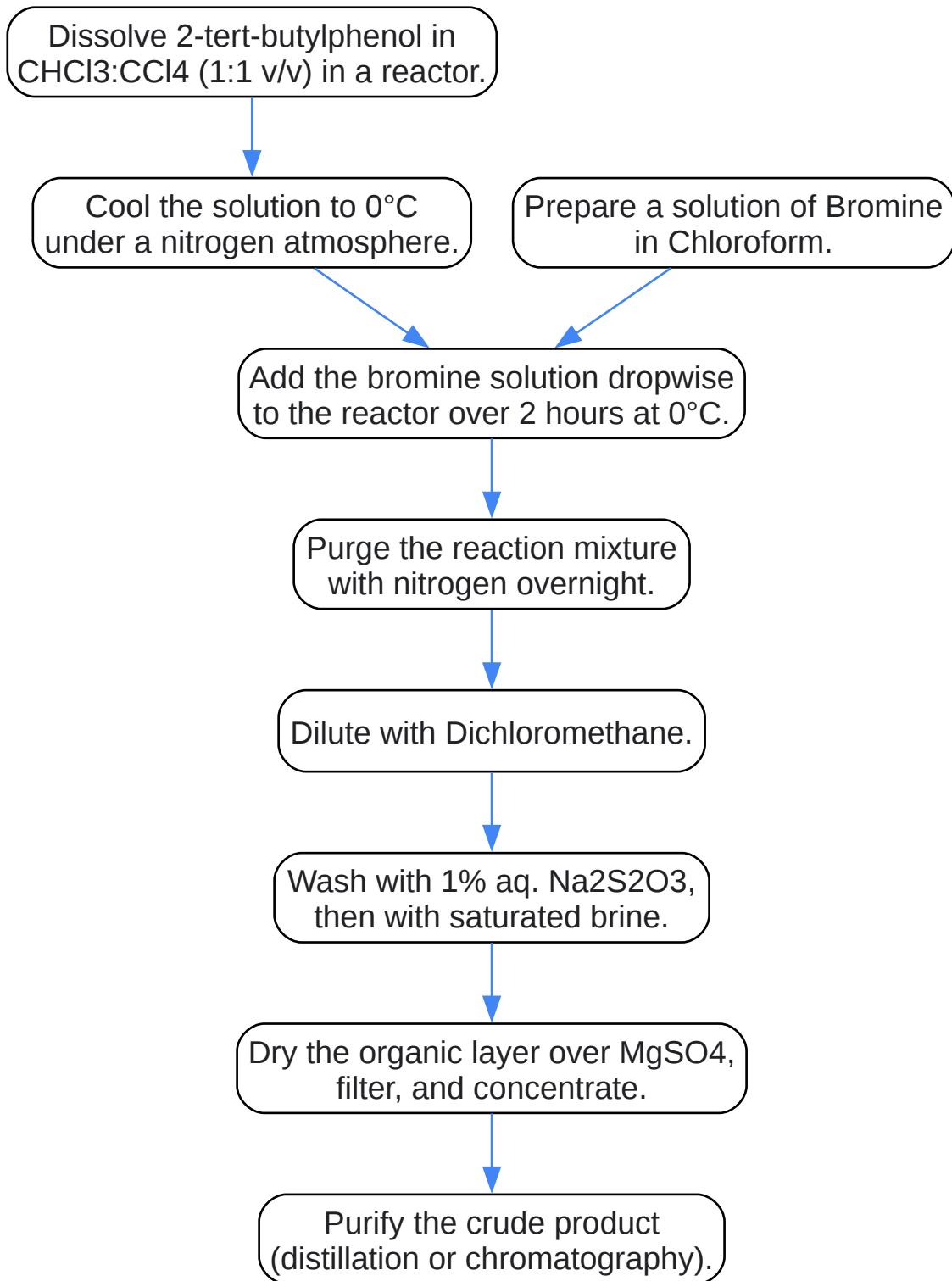
## Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the bromination of a substituted phenol.<sup>[2]</sup> It is designed for high regioselectivity and yield.

### 3.1 Materials and Equipment

- Reactants: 2-tert-butylphenol, Bromine ( $\text{Br}_2$ ), Chloroform ( $\text{CHCl}_3$ ), Carbon tetrachloride ( $\text{CCl}_4$ ), Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Work-up Reagents: 1% aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution, Saturated brine solution, Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Equipment: Three-necked round-bottom flask, pressure-equalizing dropping funnel, mechanical stirrer, nitrogen inlet, ice bath, rotary evaporator, standard glassware for extraction and filtration.

### 3.2 Detailed Methodology

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Caption: Experimental workflow for the synthesis of **4-Bromo-2-tert-butylphenol**.

Step-by-Step Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel, dissolve 2-tert-butylphenol (e.g., 0.133 mol) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (e.g., 64 mL).
- Cooling: Cool the stirred solution to 0°C using an ice bath. Maintain a slow stream of nitrogen to ensure an inert atmosphere.
- Bromine Addition: Prepare a solution of bromine (e.g., 0.14 mol, a slight excess) in chloroform (e.g., 25 mL) and charge it into the dropping funnel.
- Add the bromine solution dropwise to the cooled phenol solution over approximately 2 hours. The reaction is exothermic; maintain the temperature at 0°C. A slight red coloration should persist upon completion of the addition.[2]
- Reaction Completion: After the addition is complete, purge the reaction mixture with a stream of nitrogen overnight to remove excess bromine and the hydrogen bromide (HBr) byproduct.
- Work-up: Dilute the resulting solution with dichloromethane (e.g., 50 mL). Transfer the solution to a separatory funnel.
- Wash the organic layer with a 1% aqueous sodium thiosulfate solution (e.g., 100 mL) to quench any remaining bromine, followed by a wash with saturated brine (e.g., 100 mL).[2]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, a colorless to light yellow oil or solid, can be further purified by vacuum distillation or column chromatography if necessary.

## Quantitative Data

The synthesis is expected to be high-yielding, with reports of similar reactions achieving quantitative yields.[2]

Property	Value	Reference
CAS Number	10323-39-4	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrO	<a href="#">[1]</a>
Molecular Weight	229.11 g/mol	<a href="#">[1]</a>
Appearance	Clear, colorless to light yellow liquid	
Boiling Point	128-130 °C (at 6 Torr)	
Density	~1.34 g/cm <sup>3</sup>	
Expected Yield	High (>90%)	<a href="#">[2]</a>

Note: Physical properties such as boiling point and density are reported from chemical supplier data and may vary slightly. The expected yield is an estimate based on analogous chemical transformations.[\[2\]](#)

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## References

- 1. 4-Bromo-2-tert-butylphenol | C<sub>10</sub>H<sub>13</sub>BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
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